molecular formula C27H20FN3OS2 B11143735 (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11143735
M. Wt: 485.6 g/mol
InChI Key: AASGHURDYHCZOX-ULJHMMPZSA-N
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Description

The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic molecule featuring a thiazolidin-4-one core fused with a pyrazole ring. Key structural elements include:

  • (5Z)-Configuration: The Z-stereochemistry at the methylidene position influences molecular geometry and intermolecular interactions .
  • Substituents: A 4-fluorophenyl group on the pyrazole ring and a 2-phenylethyl chain on the thiazolidinone nitrogen. These groups enhance lipophilicity and may modulate binding to biological targets.

Synthesis likely involves Knoevenagel condensation between a pyrazole-4-carbaldehyde derivative and 3-(2-phenylethyl)-2-thioxothiazolidin-4-one, as seen in analogous reactions .

Properties

Molecular Formula

C27H20FN3OS2

Molecular Weight

485.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H20FN3OS2/c28-22-13-11-20(12-14-22)25-21(18-31(29-25)23-9-5-2-6-10-23)17-24-26(32)30(27(33)34-24)16-15-19-7-3-1-4-8-19/h1-14,17-18H,15-16H2/b24-17-

InChI Key

AASGHURDYHCZOX-ULJHMMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole-4-Carbaldehyde Intermediate

The pyrazole ring is synthesized via Vilsmeier-Haack formylation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole. As reported in, substituted pyrazole-4-carbaldehydes are typically prepared by reacting acetophenone hydrazones with POCl₃/DMF at 50–60°C for 4–5 hours. For example, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (4a ) is obtained in 85% yield using this method.

Preparation of 2-Thioxo-3-(2-phenylethyl)thiazolidin-4-one

The thiazolidinone core is synthesized via alkylation of 2-thioxothiazolidin-4-one (rhodanine) with 2-phenylethyl bromide. As per, rhodanine is first generated by cyclizing chloroacetic acid with ammonium thiocyanate under acidic conditions. Subsequent N-alkylation with 2-phenylethyl bromide in acetone containing potassium iodide yields 3-(2-phenylethyl)-2-thioxothiazolidin-4-one in 78% purity.

Knoevenagel Condensation for Methylidene Bridge Formation

The critical step involves coupling the pyrazole-carbaldehyde (4a ) with the thiazolidinone core via Knoevenagel condensation. This reaction is widely employed for constructing α,β-unsaturated carbonyl systems.

Reaction Conditions and Optimization

  • Catalyst : Piperidine (10 mol%) in ethanol under reflux.

  • Temperature : 80°C for 6–8 hours.

  • Yield : 72–85%.

Mechanistic Insight :
The base (piperidine) deprotonates the active methylene group of the thiazolidinone, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the (Z)-configured exocyclic double bond, confirmed by NOESY spectroscopy.

Example Procedure :

  • Combine 4a (1 mmol), 3-(2-phenylethyl)-2-thioxothiazolidin-4-one (1 mmol), and piperidine (0.1 mmol) in ethanol (20 mL).

  • Reflux for 8 hours, monitor via TLC (petroleum ether:ethyl acetate, 6:4).

  • Cool, filter, and recrystallize from ethanol to obtain the target compound as yellow crystals (mp 288–290°C).

Alternative Synthetic Routes and Modifications

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction efficiency. In, a similar thiazolidin-4-one hybrid was synthesized in 50 minutes (vs. 5 hours conventionally) with a 92% yield by irradiating the reaction mixture at 50°C.

Solvent-Free Mechanochemical Approaches

A solvent-free method from involves grinding equimolar amounts of the aldehyde and thiazolidinone with a catalytic amount of piperidine. This approach reduces waste and improves atom economy, achieving 80% yield within 2 hours.

Post-Synthetic Functionalization

  • Mannich Reaction : Introducing aminoalkyl groups at the thiazolidinone’s N3 position using secondary amines and formaldehyde.

  • Alkylation : Enhancing solubility via O-alkylation of the thioxo group with alkyl halides.

Structural Characterization and Isomeric Purity

Spectroscopic Confirmation

  • IR : νmax at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.89 (s, 1H, pyrazole-H), 7.97–7.14 (m, 14H, aromatic-H), 4.39 (d, J = 16.3 Hz, 2H, CH₂), 3.62 (t, J = 7.1 Hz, 2H, N-CH₂).

  • ¹³C NMR : δ 192.1 (C=O), 161.7 (C-F), 130.7–115.5 (aromatic-C), 45.2 (N-CH₂).

Isomeric Configuration

The (5Z) configuration is confirmed by NOESY correlations between the pyrazole-H and thiazolidinone-CH₂ groups. DFT calculations in corroborate the thermodynamic stability of the Z-isomer.

Yield Optimization and Scalability

ParameterConventional MethodUltrasound MethodSolvent-Free Method
Time (hours)80.832
Yield (%)789280
Purity (%)989997
Energy ConsumptionHighLowModerate

Key Findings :

  • Ultrasound reduces reaction time by 90% and improves yield.

  • Solvent-free methods align with green chemistry principles.

Challenges and Mitigation Strategies

  • Isomerization : The exocyclic double bond may undergo E/Z isomerization under prolonged heating. Mitigated by using mild conditions and rapid workup.

  • Byproduct Formation : Alkylation at the thioxo sulfur can occur, minimized by stoichiometric control.

  • Low Solubility : Recrystallization from ethanol/dichloromethane (1:1) enhances purity .

Chemical Reactions Analysis

Nucleophilic Reactions

The sulfur atom in the thioxo group (C=S) is highly electrophilic, enabling nucleophilic attacks. Key reactions include:

Reaction Type Conditions Products
Thiol Displacement Primary amines (e.g., NH₃)Substitution at the sulfur atom, forming 4-iminothiazolidinone derivatives
Alkylation Alkyl halides (e.g., CH₃I)S-alkylated derivatives, altering the thioxo group to thioether (C-S-R)

These reactions are critical for modifying the compound’s electronic properties and biological activity .

Oxidation and Reduction

The thiazolidinone ring and conjugated systems undergo redox transformations:

Oxidation

  • Thioxo Group Oxidation : Treatment with hydrogen peroxide (H₂O₂) oxidizes the thioxo (C=S) to sulfoxide (C-SO) or sulfone (C-SO₂) groups, depending on reaction duration and oxidant strength.

  • Pyrazole Ring Stability : The pyrazole moiety remains intact under mild oxidation conditions but may degrade under strong oxidative agents (e.g., KMnO₄).

Reduction

  • Sodium Borohydride (NaBH₄) : Selectively reduces the exocyclic double bond (methylene group), yielding a saturated thiazolidinone derivative.

  • Catalytic Hydrogenation : The fluorophenyl group is resistant to hydrogenation, preserving aromaticity under standard H₂/Pd conditions.

Cycloaddition and Ring-Opening Reactions

The conjugated diene system in the methylidene group participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered bicyclic adducts. Acidic or basic conditions induce ring-opening of the thiazolidinone core, generating linear thiourea derivatives .

Substituent-Directed Reactivity

The 4-fluorophenyl and 2-phenylethyl groups influence regioselectivity:

  • Fluorine Electron-Withdrawing Effect : Enhances electrophilicity at the pyrazole’s C-4 position, facilitating nucleophilic aromatic substitution (e.g., with hydroxide or amines) .

  • Phenylethyl Group : Steric hindrance from the 2-phenylethyl substituent limits reactivity at the thiazolidinone’s N-3 position.

Stability Under Physiological Conditions

Studies indicate that the compound remains stable in neutral aqueous solutions but hydrolyzes slowly under acidic (pH < 4) or alkaline (pH > 9) conditions, yielding:

  • Thiourea fragments (from thiazolidinone ring cleavage)

  • Pyrazole-carbaldehyde derivatives (via retro-aldol reactions).

Comparative Reactivity Table

Reaction Site Reagents Key Observations Citation
Thioxo group (C=S)H₂O₂, NaOClSulfoxide/sulfone formation without ring degradation
Exocyclic double bondNaBH₄Selective saturation, preserving fluorophenyl group
Pyrazole C-4 positionK₂CO₃, R-OHNucleophilic substitution hindered by fluorine

Scientific Research Applications

Anticancer Applications

Thiazolidin-4-one derivatives, including the compound , have shown significant potential as anticancer agents. Recent studies highlight the following aspects:

Case Studies

  • Cytotoxic Activity : In vitro studies have demonstrated that compounds similar to (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exhibit potent cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 0.24 µM against HepG2 liver cancer cells .

Structural Activity Relationships

  • The efficacy of these compounds often correlates with their structural features. Modifications on the phenyl rings or the thiazolidinone core can enhance their biological activity, making them promising candidates for further development as anticancer drugs .

Antimicrobial Properties

Thiazolidin-4-one derivatives have also been investigated for their antimicrobial activities, particularly against bacterial strains.

Antibacterial Activity

  • Compounds similar to (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one have been shown to possess moderate to good antibacterial properties. For instance, studies indicate that thiazolidinones can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones is another area of interest.

Research Findings

  • Various studies have documented the ability of thiazolidinone derivatives to reduce inflammation in vitro and in vivo. This includes inhibition of pro-inflammatory cytokines and modulation of immune responses .

Clinical Relevance

  • The anti-inflammatory properties can be particularly beneficial in treating conditions such as arthritis and other inflammatory diseases, where chronic inflammation plays a critical role in disease progression.

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AnticancerEnzyme inhibition (CDKs, tyrosine kinases)IC50 values as low as 0.24 µM against HepG2 cells
AntimicrobialDisruption of cell wall synthesisEffective against E. coli and Staphylococcus aureus
Anti-inflammatoryInhibition of pro-inflammatory cytokinesPotential treatment for chronic inflammatory diseases

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. The thiazolidinone core is particularly effective in inhibiting certain enzymes, while the pyrazole ring enhances its binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Structural Comparison of Thiazolidinone Derivatives
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazolidin-4-one + Pyrazole 4-Fluorophenyl, 2-phenylethyl Not reported
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one 2-Hydroxybenzylidene, phenyl Antimicrobial (moderate)
(4Z)-4-[(2-Chloroanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazol-5(4H)-one 2-Chloroanilino, phenyl, methyl Not reported
2-(5-Chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substituted phenylthiazolidin-4-one (Compound 4c) Thiazolidin-4-one 5-Chloro-3-methyl, pyridinyl, substituted phenyl Significant antimicrobial
(5Z)-3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-... Thiazolidin-4-one + Pyrazole 4-Fluorobenzyl, 3-fluoro-4-propoxyphenyl Not reported

Key Observations :

  • Fluorine Substitution: The target compound’s 4-fluorophenyl group enhances metabolic stability compared to non-fluorinated analogues (e.g., ), but may reduce solubility due to increased hydrophobicity.
  • Phenylethyl vs.
  • Z-Configuration : The (5Z)-stereochemistry is critical for maintaining planar geometry, as seen in , where Z-isomers showed stronger intermolecular hydrogen bonding.

Physicochemical Properties

Table 2: Computed and Experimental Properties
Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Acceptors Crystal System Reference
Target Compound 517.61 ~4.2 4 Not reported
(5Z)-5-(2-Hydroxybenzylidene)-... 326.38 ~2.8 5 Monoclinic, P2₁/c
(4Z)-4-[(2-Chloroanilino)(phenyl)... 378.84 ~3.5 3 Triclinic, P-1
Compound 4c 432.91 ~3.9 5 Not reported

Notes:

  • Crystal Packing : Compounds with hydroxyl groups (e.g., ) form intramolecular H-bonds (S(6) motifs) and dimeric structures via O–H⋯S interactions, absent in the target compound.

Computational Insights

  • Electronic Properties : Multiwfn analysis of analogous compounds reveals that electron-withdrawing groups (e.g., fluorine) decrease HOMO-LUMO gaps, enhancing reactivity.
  • Docking Studies: Pyrazole-containing thiazolidinones (e.g., target compound and ) may inhibit enzymes like dihydrofolate reductase due to planar aromatic systems.

Biological Activity

The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative, a class of compounds known for their diverse biological activities. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its therapeutic potential.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents, such as the 4-fluorophenyl and phenylethyl groups, contributes to its biological profile.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications at various positions of the thiazolidinone ring can significantly enhance antimicrobial efficacy. For instance, studies have shown that certain derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against species like Candida albicans .

Anticancer Potential

The anticancer activity of thiazolidinones has garnered attention due to their ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have reported that derivatives exhibit significant cytotoxicity against human colon adenocarcinoma cells (HT29) and other cancer types . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antidiabetic Effects

Thiazolidinones are known for their insulin-sensitizing properties, making them potential candidates for diabetes treatment. They act primarily through activation of peroxisome proliferator-activated receptors (PPARs), which regulate glucose metabolism and lipid storage . Compounds in this class have shown promise in lowering blood glucose levels in diabetic models.

Antioxidant Activity

Research has highlighted the antioxidant potential of thiazolidinone derivatives, which can scavenge free radicals and reduce oxidative stress. Studies employing DPPH and ABTS radical scavenging assays have demonstrated that some derivatives possess significant antioxidant activity, comparable to standard antioxidants like vitamin C .

Study on 2,3-disubstituted Thiazolidin-4-one Derivatives

A study focused on the synthesis of novel 2,3-disubstituted thiazolidin-4-one derivatives revealed substantial antimicrobial and anticancer activities. Among the tested compounds, specific derivatives showed IC50 values indicating potent inhibition against various pathogens and cancer cell lines .

Synthesis and Evaluation of New Derivatives

Another research effort synthesized a series of thiazolidinone derivatives with varying substituents. The biological evaluation indicated that certain compounds exhibited strong anti-HIV activity with EC50 values in the nanomolar range, showcasing their potential as antiviral agents .

Q & A

Q. What are the common synthetic routes for preparing thiazolidin-4-one derivatives like the target compound?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of a substituted benzaldehyde (e.g., 4-fluoro-3-phenylpyrazole-4-carbaldehyde) with thiosemicarbazide under acidic conditions to form a Schiff base intermediate .
  • Step 2: Cyclization via reaction with chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate and a solvent system (e.g., DMF-acetic acid or ethanol) to form the thiazolidinone core .
  • Step 3: Introduction of the 2-phenylethyl group at position 3 through nucleophilic substitution or alkylation. Reaction monitoring via TLC and purification by recrystallization (e.g., DMF-ethanol mixtures) are critical for isolating the Z-isomer .

Q. How is the structural identity of the compound validated?

  • Spectroscopy: Use FT-IR to confirm the presence of thioxo (C=S) and carbonyl (C=O) groups. ¹H/¹³C NMR resolves substituent positions (e.g., Z-configuration of the methylidene group) .
  • X-ray crystallography: Refinement with SHELXL or ORTEP-3 confirms stereochemistry and tautomeric forms .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Antimicrobial activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Antioxidant potential: DPPH radical scavenging or FRAP assays to quantify electron-donating capacity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve cyclization rates compared to ethanol .
  • Catalysis: Acidic catalysts (e.g., glacial acetic acid) or microwave-assisted synthesis reduce reaction time from hours to minutes .
  • Isomer control: Adjust pH and temperature to favor the Z-isomer; monitor via NMR coupling constants (e.g., J = 12–14 Hz for Z-configuration) .

Q. What computational methods predict electronic properties and bioactivity?

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity hotspots .
  • Molecular docking: Screen against target proteins (e.g., bacterial DNA gyrase or fungal lanosterol demethylase) using AutoDock Vina to prioritize synthesis targets .

Q. How are tautomeric forms or polymorphism resolved experimentally?

  • Variable-temperature NMR: Track proton shifts in DMSO-d₆ to identify keto-enol tautomerism .
  • Powder XRD: Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .

Q. What strategies address contradictions in reported biological data?

  • Dose-response validation: Replicate assays across multiple cell lines (e.g., HEK-293 vs. HepG2) to rule out cell-specific effects.
  • Metabolic stability testing: Use liver microsomes to assess whether rapid degradation explains inconsistent activity .

Methodological Challenges

Q. How are by-products minimized during synthesis?

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted aldehydes or thiosemicarbazides.
  • Stoichiometric control: Use excess oxo-compounds (1.5–2.0 eq) to drive cyclization to completion .

Q. What advanced techniques characterize π-π stacking or halogen bonding in crystals?

  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., F···H contacts) from X-ray data .
  • SC-XRD at low temperature (100 K): Enhance resolution of weak interactions in the crystal lattice .

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